(4-甲基-1,2,3-噻二唑-5-基)(4-(四氢噻吩-3-基)-1,4-二氮杂环戊-1-基)甲烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

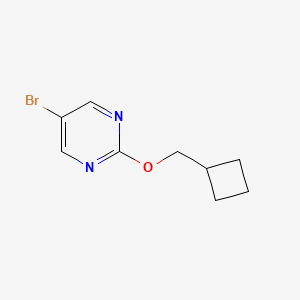

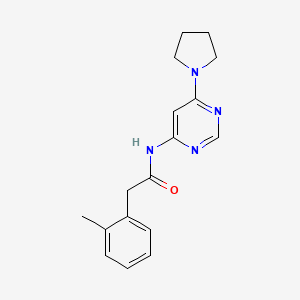

The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that include thiadiazole rings. Thiadiazoles are heterocyclic compounds containing a ring of two nitrogen atoms and one sulfur atom. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a thiadiazole ring and potential bioactivity.

Synthesis Analysis

The synthesis of related thiadiazole compounds is described in the provided papers. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process, aiming to obtain inhibitors of type III secretion in Gram-negative bacteria . Similarly, the synthesis of a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents involved multiple steps, including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and the formation of Schiff bases . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone".

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The papers do not directly analyze the molecular structure of the compound , but they do provide information on related structures. The spectral techniques such as FTIR, 1H NMR, and mass spectrometry are commonly used to establish the chemical structures of such compounds . These techniques would likely be applicable in analyzing the molecular structure of "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone".

Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives can be complex and diverse. The provided papers describe the formation of Schiff bases and formazans from thiadiazole derivatives . These reactions typically involve the interaction of the thiadiazole compound with aldehydes or amines to form new chemical entities with potential antimicrobial properties. The specific chemical reactions that "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" might undergo are not detailed in the provided papers, but it can be inferred that similar reactions could be explored for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of the compound , but they do mention that the synthesized compounds exhibit moderate antimicrobial activity against various bacterial and fungal strains . This suggests that "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" may also possess bioactive properties, which could be further investigated through biological assays and structure-activity relationship studies.

科学研究应用

衍生物的合成和表征

- 研究探索了噻二唑和噻唑的衍生物合成,旨在应用于各种化学反应和在制药中的潜在用途。例如,2-叠氮-1,3,4-噻二唑及其反应生成 1,2,3-三唑-4-羧酸衍生物的研究展示了噻二唑化合物在合成新型化学实体中的多功能性 (Pokhodylo 等人,2018).

分子聚集和溶剂效应

- 在不同溶剂条件下,对分子聚集在衍生物中的研究,例如 4-(5-甲基-1,3,4-噻二唑-2-基)苯-1,3-二醇,揭示了这些化合物物理化学的重要见解。此类研究对于理解噻二唑衍生物在材料科学和光物理学中的性质和潜在应用至关重要 (Matwijczuk 等人,2016).

噻二唑衍生物的染色性能

- 在纺织领域,已经合成和评估了噻二唑衍生物在尼龙织物上的染色性能,表明在新型染料和颜料的开发中具有潜在的应用。这项研究重点介绍了噻二唑化学在纺织工业中的应用,提供了对具有特定性质的新型染料开发的见解 (Malik 等人,2018).

抗菌剂

- 由噻二唑衍生物的曼尼希碱合成和评估甲臜作为抗菌剂,证明了这些化合物在药物化学中的潜力。此类研究对于发现具有治疗细菌和真菌感染的潜在应用的新型抗菌剂非常重要 (Sah 等人,2014).

属性

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4OS2/c1-10-12(20-15-14-10)13(18)17-5-2-4-16(6-7-17)11-3-8-19-9-11/h11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGDPPJBOTUHQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2508923.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2508928.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)

![3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2508933.png)

![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)